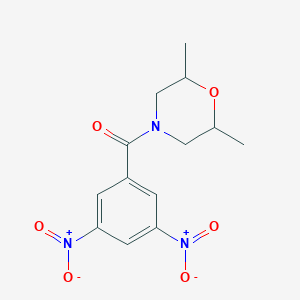
4-(3,5-dinitrobenzoyl)-2,6-dimethylmorpholine
Vue d'ensemble
Description
4-(3,5-dinitrobenzoyl)-2,6-dimethylmorpholine, commonly known as DNBM, is a chemical compound that has found wide applications in scientific research. It is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. DNBM is used in the study of cholinergic neurotransmission and the development of drugs for the treatment of Alzheimer's disease and other neurological disorders.
Mécanisme D'action
DNBM acts as a reversible inhibitor of acetylcholinesterase. It binds to the active site of the enzyme and prevents it from breaking down acetylcholine. This leads to an increase in the levels of acetylcholine in the brain, which can enhance cognitive function. DNBM has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
DNBM has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effects on acetylcholinesterase, it has been shown to reduce oxidative stress and inflammation in the brain. DNBM has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DNBM is its potency as an inhibitor of acetylcholinesterase. This makes it a useful tool for studying the cholinergic system and developing drugs for the treatment of neurological disorders. However, DNBM also has limitations. It is toxic at high doses and can cause adverse effects such as seizures and respiratory depression. It is also not very selective for acetylcholinesterase and can inhibit other enzymes in the body.
Orientations Futures
There are several future directions for the study of DNBM. One area of research is the development of more selective inhibitors of acetylcholinesterase that have fewer adverse effects. Another area of research is the study of the neuroprotective effects of DNBM and its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. Finally, the use of DNBM as a tool to study the cholinergic system and its role in cognitive function and neurological disorders is an area of ongoing research.
Applications De Recherche Scientifique
DNBM is widely used in scientific research as a tool to study the cholinergic system. It is a potent inhibitor of acetylcholinesterase, which is involved in the breakdown of acetylcholine. By inhibiting acetylcholinesterase, DNBM increases the levels of acetylcholine in the brain, which can lead to enhanced cognitive function. DNBM has been used in the development of drugs for the treatment of Alzheimer's disease and other neurological disorders.
Propriétés
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-(3,5-dinitrophenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O6/c1-8-6-14(7-9(2)22-8)13(17)10-3-11(15(18)19)5-12(4-10)16(20)21/h3-5,8-9H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPPZYHJVXVLNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24806221 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl {5-[3-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)propanoyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl}carbamate dihydrochloride hydrate](/img/structure/B4884558.png)
![(2-methoxy-4-{[1-(4-methylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4884566.png)
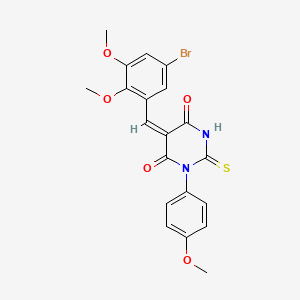
![N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-2-nitrobenzamide](/img/structure/B4884571.png)
![3-chloro-N-cyclopentyl-4-({1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B4884574.png)
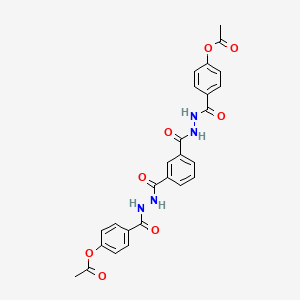
![ethyl 4-[(dibenzo[b,d]furan-2-yloxy)methyl]-5-methyl-2-furoate](/img/structure/B4884587.png)
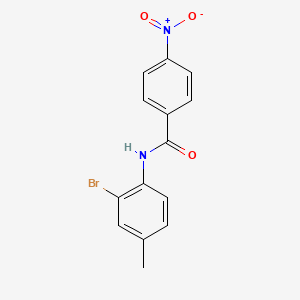
![2-(4-bromophenoxy)-N-[2-(3,4-dimethylphenyl)-3a,7a-dihydro-1,3-benzoxazol-5-yl]acetamide](/img/structure/B4884598.png)
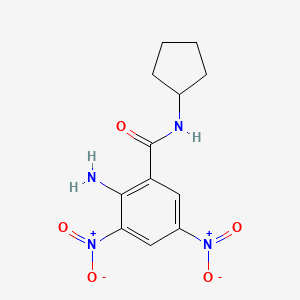
![2-(3-{1-[2-(1-piperidinyl)ethyl]-1H-pyrazol-3-yl}phenyl)nicotinonitrile](/img/structure/B4884608.png)
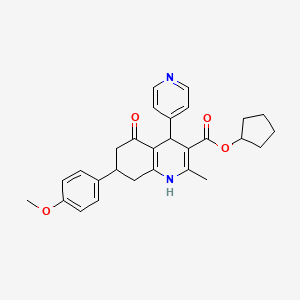
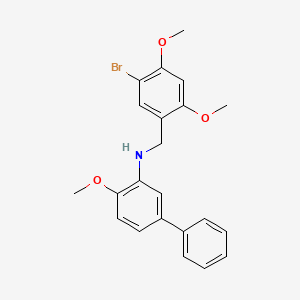
![1-(1-adamantyl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]ethanamine](/img/structure/B4884636.png)